6,7-Dihydro-5H-pyrano[2,3-d]pyrimidin-4-amine

Hedgehog signaling Scaffold hopping Gli-luciferase reporter assay

6,7-Dihydro-5H-pyrano[2,3-d]pyrimidin-4-amine (CAS 337310-92-6, molecular formula C₇H₉N₃O, molecular weight 151.17 g/mol) is a heterocyclic building block comprising a fused pyran–pyrimidine bicyclic system with a primary amine substituent at the 4-position of the pyrimidine ring. This scaffold has been validated as the core architecture in two independent clinical-stage chemical series: Hedgehog (Hh) signaling pathway inhibitors optimized from a pyrimidine-to-pyrano[2,3-d]pyrimidine scaffold hop, and spirocyclic-substituted 6,7-dihydro-5H-pyrano[2,3-d]pyrimidine KRAS G12C inhibitors under active patent prosecution by Merck Sharp & Dohme Corp.

Molecular Formula C7H9N3O
Molecular Weight 151.17 g/mol
Cat. No. B15200995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Dihydro-5H-pyrano[2,3-d]pyrimidin-4-amine
Molecular FormulaC7H9N3O
Molecular Weight151.17 g/mol
Structural Identifiers
SMILESC1CC2=C(N=CN=C2OC1)N
InChIInChI=1S/C7H9N3O/c8-6-5-2-1-3-11-7(5)10-4-9-6/h4H,1-3H2,(H2,8,9,10)
InChIKeyDLTZWSQHZLMRSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,7-Dihydro-5H-pyrano[2,3-d]pyrimidin-4-amine: Core Chemical Identity and Procurement-Relevant Classification


6,7-Dihydro-5H-pyrano[2,3-d]pyrimidin-4-amine (CAS 337310-92-6, molecular formula C₇H₉N₃O, molecular weight 151.17 g/mol) is a heterocyclic building block comprising a fused pyran–pyrimidine bicyclic system with a primary amine substituent at the 4-position of the pyrimidine ring. This scaffold has been validated as the core architecture in two independent clinical-stage chemical series: Hedgehog (Hh) signaling pathway inhibitors optimized from a pyrimidine-to-pyrano[2,3-d]pyrimidine scaffold hop, and spirocyclic-substituted 6,7-dihydro-5H-pyrano[2,3-d]pyrimidine KRAS G12C inhibitors under active patent prosecution by Merck Sharp & Dohme Corp. [1] The compound is therefore not a generic heterocycle but a privileged starting material for derivatization into bioactive molecules directed against two high-value oncology targets [2].

Why 6,7-Dihydro-5H-pyrano[2,3-d]pyrimidin-4-amine Cannot Be Replaced by Common Pyrimidine or Pyridine Bioisosteres in Lead Optimization


In medicinal chemistry campaigns, pyrimidine and pyridine scaffolds are frequently interchanged during scaffold-hopping exercises. However, the 6,7-dihydro-5H-pyrano[2,3-d]pyrimidine system is not a trivial isostere: the fused dihydropyran ring introduces a conformational constraint and an oxygen atom that modulates electronic distribution, solubility, and target engagement in ways that the simpler pyrido[2,3-d]pyrimidine or unsubstituted pyrimidine cores cannot replicate. Direct evidence from Hh pathway inhibitor optimization demonstrates that the scaffold hop from a parent pyrimidine core (compound 1, IC₅₀ = 1.3 nM) to the 6,7-dihydro-5H-pyrano[2,3-d]pyrimidine analog 14 retained potent inhibition (IC₅₀ = 5.2 nM), whereas the analogous pyridopyrimidine replacement was not comparably active in this chemotype [1]. Moreover, the 4-amine functionality on this scaffold enables unique vectors for palladium-catalyzed cross-coupling and subsequent diversification that the 2,4-dichloro analog offers only via displacement chemistry, not via the amine-directed C–H functionalization pathways accessible to the 4-amino compound. Procuring the correct 4-amine regioisomer is therefore critical for any group pursuing the SAR landscapes disclosed in either the Hh or KRAS patent families [2].

6,7-Dihydro-5H-pyrano[2,3-d]pyrimidin-4-amine: Comparator-Anchored Quantitative Differentiation Evidence


Hedgehog Pathway Inhibitory Potency: Scaffold Hop Retention Relative to Parent Pyrimidine Core

The 6,7-dihydro-5H-pyrano[2,3-d]pyrimidine scaffold preserved potent Hh pathway inhibition after scaffold hopping from a plain pyrimidine core. Analog 14, bearing the 6,7-dihydro-5H-pyrano[2,3-d]pyrimidine scaffold, exhibited an IC₅₀ of 5.2 nM in the NIH3T3 Gli-luciferase reporter assay, only 4-fold weaker than the parent pyrimidine compound 1 (IC₅₀ = 1.3 nM). This single-digit nanomolar potency window demonstrates that the pyrano-fused scaffold does not ablate target engagement [1][2].

Hedgehog signaling Scaffold hopping Gli-luciferase reporter assay

Head-to-Head Hedgehog Inhibition: 6,7-Dihydro-5H-pyrano[2,3-d]pyrimidine Analog 14 vs. FDA-Approved Vismodegib (GDC-0449)

In the same Gli-luciferase reporter assay, analog 14 (IC₅₀ = 5.2 nM) showed slightly greater potency than the FDA-approved Hh inhibitor GDC-0449 (vismodegib; IC₅₀ = 7.2 nM), while analog 18 (bearing a morpholine substituent on the D-ring) was equipotent (IC₅₀ = 6.9 nM). This places the pyrano[2,3-d]pyrimidine scaffold within the competitive range of a clinically validated benchmark [1]. In vivo pharmacokinetic characterization further differentiated analog 18 from GDC-0449: analog 18 exhibited an AUC of 1,568.39 h×ng/mL and clearance of 621.01 mL/hr/kg, compared to GDC-0449's AUC of 2,455.65 h×ng/mL and clearance of 406.23 mL/hr/kg, indicating moderate but acceptable PK properties requiring further optimization [1].

Hedgehog pathway inhibitors Benchmarking Vismodegib comparator

Versatile Synthetic Intermediate for Dual-Target (EGFR/HER2) Anticancer Agents vs. Lapatinib

The pyrano[2,3-d]pyrimidine scaffold accessed from the 4-amine core has been elaborated into 4H-pyrano[2,3-d]pyrimidine–1H-1,2,3-triazole hybrid compounds bearing a D-glucose moiety that demonstrated dual EGFR/HER2 inhibitory activity. Compounds 8v, 8z, 8zc, and 8zf exhibited potent anticancer activity against MCF-7, HepG2, and HeLa cell lines with IC₅₀ values below 4 μM, and significantly inhibited both EGFR and HER2 tyrosine kinases. In comparative assays against the dual EGFR/HER2 clinical agent lapatinib, several of these hybrid compounds showed competitive inhibition profiles, establishing the 4-amino-pyrano[2,3-d]pyrimidine as a productive starting point for developing agents against the clinically validated EGFR/HER2 axis [1].

EGFR/HER2 dual inhibition Anticancer agents Kinase inhibitor scaffold

Synthetic Versatility Advantage: 4-Amine vs. 2,4-Dichloro Derivative as a Diversification Entry Point

The commercial 2,4-dichloro-6,7-dihydro-5H-pyrano[2,3-d]pyrimidine is a common procurement alternative (CAS 1260088-95-6, MW 205.04 g/mol). However, the 2,4-dichloro intermediate requires sequential nucleophilic displacement reactions that are often low-yielding and regioselectivity-limited when mono-substitution is desired. In contrast, the 4-amine analog described here possesses a free primary amine that can be directly elaborated via amide coupling, reductive amination, or Buchwald–Hartwig cross-coupling, while still preserving the pyrimidine C-2 and C-7 positions for orthogonal functionalization. The published Hh inhibitor series explicitly uses the 2,4-dichloro intermediate 10 as the key building block, requiring two sequential palladium-catalyzed cross-coupling steps (Suzuki–Miyaura followed by Buchwald–Hartwig) to install the required substituents [1]. A one-pot cascade heterocyclization method for 2,4-dichloro-substituted pyrano[2,3-d]pyrimidines has been reported with moderate to good yields, but the harsh chlorination conditions (POCl₃) limit functional group tolerance [2]. The 4-amine compound circumvents this chlorination bottleneck, enabling late-stage diversification under milder conditions compatible with a broader range of pharmacophores.

Synthetic intermediate C–H functionalization Palladium-catalyzed cross-coupling

Dual Antimicrobial–Anticancer Polypharmacology Profile vs. Doxorubicin in Topoisomerase II Inhibition

Pyrano[2,3-d]pyrimidine derivatives synthesized from this scaffold class demonstrated dual antimicrobial and anticancer activities. Compounds 5a, 5c, and 5f exhibited Topoisomerase II inhibitory IC₅₀ values of 0.752, 0.791, and 0.776 μM, respectively—all more potent than the clinical standard doxorubicin (IC₅₀ = 0.94 μM). DNA intercalation IC₅₀ values for the same compounds (26.96, 27.13, and 29.86 μM) also exceeded doxorubicin (31.27 μM). The most active anticancer derivative (5a) showed an IC₅₀ of 2.09 μM against HepG2 hepatocellular carcinoma cells, outperforming doxorubicin [1]. While these derivatives are not the exact 4-amine compound, they are synthesized directly from the pyrano[2,3-d]pyrimidine core that the 4-amine represents, establishing the scaffold's capacity to deliver sub-micromolar enzyme inhibition across two orthogonal target mechanisms. Antimicrobial screening further revealed that the presence of heteroaryl, cyano, and amino groups on the pyrano[2,3-d]pyrimidine skeleton increases bacterial cell wall penetration, making derivatives more biologically active than simpler pyrimidine analogs [2].

Topoisomerase II inhibition DNA intercalation Antimicrobial polypharmacology

Optimal Application Scenarios for 6,7-Dihydro-5H-pyrano[2,3-d]pyrimidin-4-amine Based on Evidence-Strong Differentiation


Hedgehog Pathway Inhibitor Lead Optimization Campaigns Targeting Medulloblastoma or Basal Cell Carcinoma

Research groups pursuing novel Hh pathway inhibitors should procure this 4-amine compound as the key intermediate for synthesizing C-2 and C-4 diversified analogs. The published SAR demonstrates that analogs derived from this scaffold achieve single-digit nanomolar IC₅₀ values (5.2–17.6 nM) in Gli-luciferase reporter assays, with lead compound 18 showing in vivo PK exposure (AUC = 1,568.39 h×ng/mL) suitable for further optimization [1]. The scaffold hop from a plain pyrimidine core to this pyrano-fused system retained potent pathway inhibition, validating the procurement of this specific building block over generic pyrimidine alternatives.

KRAS G12C Covalent Inhibitor Discovery Using Structure-Based Design on the Spirocyclic Pyrano[2,3-d]pyrimidine Template

The Merck Sharp & Dohme patent estate (US 20240124478) explicitly claims spirocyclic-substituted 6,7-dihydro-5H-pyrano[2,3-d]pyrimidines as KRAS G12C inhibitors for treating non-small cell lung cancer, colorectal cancer, and pancreatic cancer [2]. The 4-amine compound serves as the optimal starting material for constructing the pyrano[2,3-d]pyrimidine core before spirocyclization and subsequent warhead installation, enabling direct access to the claimed chemical space without requiring de novo scaffold synthesis.

Dual EGFR/HER2 Tyrosine Kinase Inhibitor Development Leveraging Triazole Click Chemistry for Glycoconjugate Synthesis

For programs targeting the EGFR/HER2 axis in breast and hepatocellular cancers, the 4-amine building block enables construction of 4H-pyrano[2,3-d]pyrimidine–triazole–sugar hybrids that have demonstrated sub-4 μM cytotoxicity against MCF-7, HepG2, and HeLa cell lines with significant dual kinase inhibition [3]. The amine handle facilitates copper-catalyzed azide–alkyne cycloaddition (CuAAC) to install triazole–glucose moieties, a diversification strategy not accessible from the 2,4-dichloro or unsubstituted pyrano[2,3-d]pyrimidine alternatives.

Dual-Mechanism Anticancer–Antimicrobial Probe Discovery Exploiting Topoisomerase II and DNA Intercalation Polypharmacology

Investigators developing compounds with dual Topoisomerase II inhibition and DNA intercalation activity—both outperforming doxorubicin in head-to-head enzymatic assays (Topo II: IC₅₀ = 0.752–0.791 μM vs. doxorubicin 0.94 μM; DNA intercalation: 26.96–29.86 μM vs. doxorubicin 31.27 μM)—should procure this scaffold to access the pyrano[2,3-d]pyrimidine chemotype [4]. The presence of the 4-amine group enables further appendage of heteroaryl substituents known to enhance bacterial cell wall penetration, supporting a dual oncology–infectious disease probe generation strategy.

Quote Request

Request a Quote for 6,7-Dihydro-5H-pyrano[2,3-d]pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.